8-methoxy-3-methyl-N-{(2S)-3,3,3-trifluoro-2-[5-fluoro-6-(4-fluorophenyl)-4-(2-hydroxypropan-2-yl)pyridin-2-yl]-2-hydroxypropyl}cinnoline-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
JNJ-8003 is a potent small-molecule inhibitor of the respiratory syncytial virus polymerase. It has shown sub-nanomolar inhibition potency in both antiviral and polymerase assays . The compound binds to an induced-fit pocket on the capping domain of the polymerase, which is crucial for its inhibitory action .
Preparation Methods
The synthesis of JNJ-8003 involves multiple steps to optimize its pharmacological properties. Approximately 5000 analogs were synthesized to achieve the desired potency and selectivity . The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed. Industrial production methods would likely involve large-scale synthesis under controlled conditions to ensure the purity and efficacy of the compound.
Chemical Reactions Analysis
JNJ-8003 primarily undergoes binding interactions rather than traditional chemical reactions like oxidation or reduction. It forms multiple interactions with the capping domain of the respiratory syncytial virus polymerase, which are consistent with its tight binding and resistance mutation profile . The major product of these interactions is the inhibition of nucleotide polymerization at the early stages of RNA transcription and replication .
Scientific Research Applications
JNJ-8003 has significant applications in scientific research, particularly in the field of antiviral drug development. It has been used to study the inhibition of respiratory syncytial virus polymerase, providing insights into the design of broad-spectrum antiviral drugs . The compound’s ability to inhibit nucleotide polymerization makes it a valuable tool in understanding the early stages of RNA transcription and replication . Additionally, its high potency and selectivity make it a promising candidate for further development in antiviral therapies.
Mechanism of Action
JNJ-8003 exerts its effects by binding to an induced-fit pocket on the capping domain of the respiratory syncytial virus polymerase . This binding modulates the functional interplay between the capping and RNA-dependent RNA polymerase domains, inhibiting nucleotide polymerization at the early stages of RNA transcription and replication . The compound’s tight binding and resistance mutation profile are key factors in its mechanism of action .
Comparison with Similar Compounds
JNJ-8003 is unique in its high potency and selectivity as a non-nucleoside inhibitor of the respiratory syncytial virus polymerase . Similar compounds include other non-nucleoside inhibitors that target viral polymerases, but JNJ-8003 stands out due to its sub-nanomolar inhibition potency and specific binding interactions . The structural insights gained from studying JNJ-8003 can accelerate the design of other broad-spectrum antiviral drugs .
Properties
Molecular Formula |
C28H25F5N4O4 |
---|---|
Molecular Weight |
576.5 g/mol |
IUPAC Name |
8-methoxy-3-methyl-N-[(2S)-3,3,3-trifluoro-2-[5-fluoro-6-(4-fluorophenyl)-4-(2-hydroxypropan-2-yl)pyridin-2-yl]-2-hydroxypropyl]cinnoline-6-carboxamide |
InChI |
InChI=1S/C28H25F5N4O4/c1-14-9-16-10-17(11-20(41-4)23(16)37-36-14)25(38)34-13-27(40,28(31,32)33)21-12-19(26(2,3)39)22(30)24(35-21)15-5-7-18(29)8-6-15/h5-12,39-40H,13H2,1-4H3,(H,34,38)/t27-/m0/s1 |
InChI Key |
XMOSIGSMKGYOBC-MHZLTWQESA-N |
Isomeric SMILES |
CC1=CC2=CC(=CC(=C2N=N1)OC)C(=O)NC[C@](C3=NC(=C(C(=C3)C(C)(C)O)F)C4=CC=C(C=C4)F)(C(F)(F)F)O |
Canonical SMILES |
CC1=CC2=CC(=CC(=C2N=N1)OC)C(=O)NCC(C3=NC(=C(C(=C3)C(C)(C)O)F)C4=CC=C(C=C4)F)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.